molecular formula C23H21N5O3 B2997911 3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-67-4

3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2997911
M. Wt: 415.453
InChI Key: BXSSLICYPFFKOC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Structure and Receptor Interaction

  • Adenosine Receptor Antagonism : Research on similar structures to 3-Benzyl-8-(2-Hydroxyphenyl)-1,6,7-Trimethyl-1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, specifically 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, has shown potent and selective antagonism to the A3 adenosine receptor. These molecules, containing a xanthine core, have been modified at various positions to improve potency and hydrophilicity (Baraldi et al., 2008).

Synthesis and Chemical Properties

  • Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, related to the structure of the queried compound, have been synthesized and displayed moderate activity against rhinovirus at non-toxic levels (Kim et al., 1978).
  • Synthesis of Derivatives : The synthesis of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has been explored, yielding compounds with potent and selective antagonistic activity towards A3 adenosine receptors (Baraldi et al., 2005).

Potential Pharmacological Applications

  • Antidepressant Agents : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their potential as antidepressant agents, with some compounds showing promising results in preliminary pharmacological studies (Zagórska et al., 2016).
  • Phosphodiesterase 4 Inhibition : Studies have also examined 1-benzylxanthines, closely related to the queried compound, for their inhibitory activities on phosphodiesterase 4 (PDE4), identifying compounds with selective and potent PDE4 inhibitory activity (Suzuki et al., 2006).

Crystal Structure Analysis

  • X-Ray Analysis : X-ray structural analysis of compounds similar to 3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been conducted to understand their molecular geometry and stability, which is vital for potential drug design (Karczmarzyk et al., 1995).

properties

IUPAC Name

2-benzyl-6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-15(2)28-19-20(24-22(28)27(14)17-11-7-8-12-18(17)29)25(3)23(31)26(21(19)30)13-16-9-5-4-6-10-16/h4-12,29H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSLICYPFFKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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